Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-: is a nitrogen-containing heterocyclic compound Pyrrolidine derivatives are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This would include selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is not well-documented. like other pyrrolidine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other pyrrolidine derivatives .
Properties
CAS No. |
613660-72-3 |
---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2,5-dimethylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-9-4-7-12(8-14-9)13(16)15-10(2)5-6-11(15)3/h4,7-8,10-11H,5-6H2,1-3H3 |
InChI Key |
GNBZUYMERWEODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)C2=CN=C(C=C2)C)C |
Origin of Product |
United States |
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